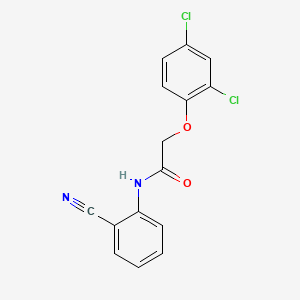

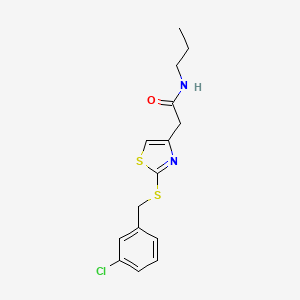

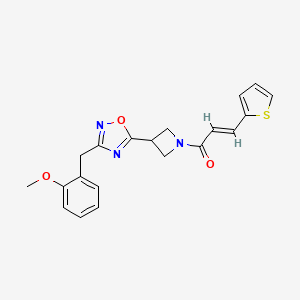

N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as PEAQX, is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic transmission and plasticity in the central nervous system. PEAQX has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury.

Applications De Recherche Scientifique

Antitumor and Enzyme Inhibition Properties

N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide and its analogues have been explored for their potential as antitumor agents and inhibitors of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). DHFR and TS are critical enzymes in the nucleotide synthesis pathway, making them attractive targets for antitumor drugs. Research by Gangjee et al. (2007) into classical and nonclassical antifolates, including compounds with structural similarities to N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide, highlighted their design and synthesis for potential use as DHFR inhibitors and antitumor agents. These compounds showed inhibition of human DHFR and tumor cell growth in culture, indicating their potential as antitumor agents (Gangjee et al., 2007).

Synthesis and Antimicrobial Activity

In another study by Hossan et al. (2012), the antimicrobial activity of new pyrimidinone and oxazinone derivatives, potentially including structures similar to N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide, was investigated. These compounds, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, highlighting their potential use in addressing microbial infections (Hossan et al., 2012).

Radiolabeling for Imaging

The versatility of pyrimidine derivatives extends to radiolabeling for imaging purposes. Dollé et al. (2008) reported the synthesis of DPA-714, a fluorine-18 labeled compound for positron emission tomography (PET) imaging. This work underscores the applicability of pyrimidine derivatives in developing radioligands for imaging translocator proteins, which are associated with neuroinflammation (Dollé et al., 2008).

Drug Synthesis Intermediates

The pyrimidine core is also instrumental in synthesizing various drug molecules. Studies like those by Su et al. (1986) on the synthesis of aminopterin analogues, which are antifolates used in cancer chemotherapy, demonstrate the chemical versatility and significance of pyrimidine derivatives in drug development (Su et al., 1986).

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-N-(2-pyrimidin-5-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12-4-2-3-5-14(12)20-10-15(19)18-7-6-13-8-16-11-17-9-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXQIHWNLUMPPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide](/img/structure/B2693433.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693437.png)

![4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693438.png)